molecular formula C35H35N5O3S B11673548 N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11673548
M. Wt: 605.8 g/mol
InChI Key: WKQRUNSKTDCWRH-HPNXWYHWSA-N
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Description

N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of aromatic rings, triazole, and hydrazide functionalities, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the hydrazide derivative, followed by the introduction of the triazole ring and the final coupling with the benzyloxy-methoxyphenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction, with careful control of temperature, pH, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide stands out due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C35H35N5O3S

Molecular Weight

605.8 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C35H35N5O3S/c1-35(2,3)28-18-16-27(17-19-28)33-38-39-34(40(33)29-13-9-6-10-14-29)44-24-32(41)37-36-22-26-15-20-30(42-4)31(21-26)43-23-25-11-7-5-8-12-25/h5-22H,23-24H2,1-4H3,(H,37,41)/b36-22+

InChI Key

WKQRUNSKTDCWRH-HPNXWYHWSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)OC)OCC5=CC=CC=C5

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)OC)OCC5=CC=CC=C5

Origin of Product

United States

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